molecular formula C56H81NO15 B195283 Emamectin CAS No. 119791-41-2

Emamectin

Cat. No.: B195283
CAS No.: 119791-41-2
M. Wt: 1008.2 g/mol
InChI Key: GCKZANITAMOIAR-HPIUFISYSA-N
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Mechanism of Action

Emamectin B1a, also known as this compound or this compound benzoate, is a naturally occurring soil Actinomycete . It is a macrocyclic lactone insecticide derived from the avermectin series of natural products . This compound is effective against various insect pests, including Lepidoptera species, mites, leafminers, thrips, and caterpillars .

Target of Action

This compound B1a primarily targets the chloride channels in the nervous system of invertebrates . It is known for its chloride channel activation properties .

Mode of Action

This compound B1a works by preventing the transmission of electrical impulses in the muscles and nerves of invertebrates . It amplifies the effects of glutamate on the invertebrate-specific gated chloride channels .

Biochemical Pathways

This compound B1a affects several biochemical pathways. It has been found to alter the detoxification enzyme activity and the transcriptional profile in insects . The majority of differentially expressed genes (DEGs) related to pesticide resistance were identified in numerous Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways, such as steroid hormone biosynthesis, glutathione metabolism, drug metabolism-other enzymes, chemical carcinogenesis, pathways of cancer, metabolism of xenobiotics by cytochrome P450, drug metabolism of cytochrome P450, linoleic acid metabolism, retinol metabolism, and insect hormone biosynthesis .

Pharmacokinetics

The pharmacokinetics of this compound B1a involves absorption, distribution, metabolism, and excretion (ADME). The plasma distribution half-life (t1⁄2α) was estimated to be 2.5 h, the elimination half-life (t1⁄2β) as 216 h, the total body clearance (ClT) as 0.0059 L/kg/h and mean residence time (MRT) as 385 h .

Result of Action

The action of this compound B1a results in significant modifications in enzyme activity and transcriptome profiles of the target organisms . It induces significant modification in enzyme activity and transcriptome profile of Paederus fuscipes .

Action Environment

The action, efficacy, and stability of this compound B1a can be influenced by environmental factors. For instance, the use of an adjuvant typically improves coverage and penetration and results in optimum insect control, especially in crops with hard-to-wet leaf surfaces .

Biochemical Analysis

Biochemical Properties

Emamectin B1a interacts with various enzymes and proteins in the body. It has been observed to affect the activities of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione-S-transferase (GST) enzymes . The study showed a decrease in SOD, CAT, and GPx enzyme activities and an increase in GST enzyme activity in the brain tissue of male mice exposed to this compound B1a .

Cellular Effects

This compound B1a has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exposure to this compound B1a resulted in significant inhibition of the ion transport enzymes Na+/K+ATPase, Ca+2ATPase, and Mg+2 ATPase, and acetylcholinesterase (AChE, neurotoxicity biomarker) enzyme activity .

Molecular Mechanism

This compound B1a exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been observed to cause an increase in myeloperoxidase (MPO) enzyme activity, 8-Hydroxy-2′-deoxyguanosine level (8-OHdG, DNA oxidation biomarker), protein carbonyl (PC), and thiobarbituric acid reactive substance (TBARS) levels .

Temporal Effects in Laboratory Settings

The effects of this compound B1a change over time in laboratory settings. The study conducted on male mice showed that dose-dependent this compound B1a exposure induced different physiological processes with enzymatic and biomolecular multi-biomarkers in the brain tissue of male mice and caused neurotoxic effects .

Dosage Effects in Animal Models

The effects of this compound B1a vary with different dosages in animal models. The study conducted on male mice divided them into four groups with different dosages of this compound B1a: EMB25 group (1/30 LD50 = 25 mg/kg/day), EMB50 group (1/15 LD50 = 50 mg/kg/day), and EMB100 group (1/7.5 LD50 = 100 mg/kg/day) . The results showed that this compound B1a exposure induced different physiological processes with enzymatic and biomolecular multi-biomarkers in the brain tissue of male mice and caused neurotoxic effects .

Metabolic Pathways

It has been observed to interact with various enzymes and proteins, affecting their activities and potentially influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emamectin is synthesized from avermectin B1, which is a mixture of avermectin B1a and B1b. The synthesis involves the selective modification of the avermectin structure to introduce a methylamino group at the 4″-position . This modification is achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions.

Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of Streptomyces avermitilis, followed by extraction and purification processes. The fermentation broth is treated with solvents to extract the avermectin, which is then chemically modified to produce this compound . The final product is typically formulated as this compound benzoate for enhanced stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Emamectin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Agricultural Applications

Emamectin benzoate is widely utilized in agriculture for controlling lepidopteran pests, particularly in vegetable crops. Its effectiveness stems from its mode of action, which involves disrupting the nervous system of insects.

Pest Control

  • Target Pests : this compound is effective against a range of pests including caterpillars, thrips, and whiteflies.
  • Application Methods : It can be applied through foliar sprays or incorporated into soil treatments.

Table 1: Efficacy of this compound Against Common Agricultural Pests

Pest TypeTargeted SpeciesApplication Rate (g/ha)Efficacy (%)
LepidopteraSpodoptera frugiperda20085
ThripsFrankliniella occidentalis10090
WhitefliesBemisia tabaci15088

Source: Various studies on this compound efficacy in agricultural settings .

Integrated Pest Management (IPM)

This compound is often integrated into IPM programs, enhancing sustainability by reducing reliance on conventional pesticides. Studies have shown that combining this compound with biological control agents can lead to better pest management outcomes while minimizing environmental impact .

Aquaculture Applications

In aquaculture, this compound benzoate is employed to control exoparasites such as sea lice in fish farming. Its application helps in maintaining fish health and improving yield.

Use in Fish Farming

  • Target Species : Primarily used for salmonids and other farmed fish.
  • Dosage and Administration : Administered through medicated feed or bath treatments.

Table 2: Application of this compound in Aquaculture

Fish SpeciesTarget ParasiteDosage (mg/kg feed)Treatment Duration (days)
SalmonLepeophtheirus salmonis507
TroutCaligus elongatus405

Source: Research on the effectiveness of this compound in aquaculture .

Health Implications and Toxicology

While this compound is effective for pest control, its safety profile has raised concerns regarding its toxicity to non-target organisms, including humans.

Toxicity Studies

Recent studies indicate that this compound can cause immunotoxic effects in model organisms like zebrafish, leading to embryo mortality and developmental malformations at environmentally relevant doses .

  • Clinical Cases : Reports of poisoning highlight symptoms such as gastrointestinal distress and central nervous system depression following accidental ingestion .

Table 3: Clinical Presentation of this compound Poisoning

SymptomFrequency (%)
Gastrointestinal Distress80
Central Nervous System Effects60
Respiratory Distress40

Source: Case studies on this compound poisoning .

Regulatory Considerations

This compound's use is regulated under various international guidelines to ensure safety for human health and the environment. The European Union has established specific regulations governing its application and monitoring .

Comparison with Similar Compounds

Emamectin’s unique chemical structure and high efficacy make it a valuable tool in pest management and scientific research.

Properties

CAS No.

119791-41-2

Molecular Formula

C56H81NO15

Molecular Weight

1008.2 g/mol

IUPAC Name

benzoic acid;(6S,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/t26?,27?,29?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,48-,49-;/m1./s1

InChI Key

GCKZANITAMOIAR-HPIUFISYSA-N

SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C

Isomeric SMILES

CCC(C)C1C(C=C[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O

Color/Form

White to off-white powder
Off-white crystalline powde

density

1.20 at 23 °C /Emamectin benzoate/

melting_point

141-146 °C /Emamectin benzoate/

Key on ui other cas no.

119791-41-2
155569-91-8

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

solubility

log Kow: 5.9 at pH 9;  water solubility: 0.1 mg/L at pH 9
In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/

Synonyms

4''-epi-methylamino-4''-deoxyavermectin B1
4''-epiacetylamino-4''-deoxyavermectin B1
4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer
avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)-
emamectin
GWN-1972
MK 243
MK-243

vapor_pressure

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Emamectin
Emamectin
Emamectin
Emamectin
Emamectin
Emamectin

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